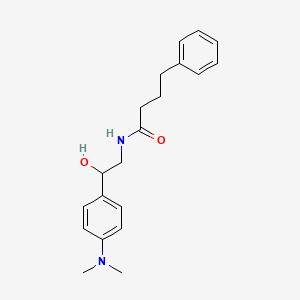
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-phenylbutanamide, often referred to as a derivative of phenylbutanamide, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a complex structure that includes a dimethylamino group and a hydroxyethyl moiety, which may contribute to its biological effects.
Chemical Structure
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C19H26N2O
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its interaction with various biological targets, including:
- Receptor Modulation : The dimethylamino group allows for enhanced binding affinity to certain receptors, potentially influencing neurotransmitter systems.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, which may contribute to their therapeutic effects.
1. Antitumor Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : Compounds in this class have been tested on various cancer cell lines, showing IC50 values indicating effective inhibition of cell proliferation.
- Mechanism : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
2. Neuroprotective Effects
Research into neuroprotective properties has revealed:
- Oxidative Stress Reduction : Studies demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress-induced death, as evidenced by lactate dehydrogenase assays.
- Potential Applications : This suggests possible applications in neurodegenerative diseases.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of a related compound. The results showed:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | Apoptosis induction |
| NCI-H358 | 6.48 ± 0.11 | Cell cycle arrest |
This study highlighted the potential of these compounds as new antitumor agents with less toxicity compared to traditional chemotherapeutics.
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects against oxidative stress:
| Compound | % Cell Viability at 10 μM | Mechanism |
|---|---|---|
| N-(2-(4-Dimethylamino)... | 85% | Inhibition of LDH release |
| Control | 60% | Baseline oxidative stress |
This study found that the compound significantly preserved cell viability compared to controls, indicating its potential for treating neurodegenerative conditions.
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-22(2)18-13-11-17(12-14-18)19(23)15-21-20(24)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14,19,23H,6,9-10,15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICVTZLXFWRDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













